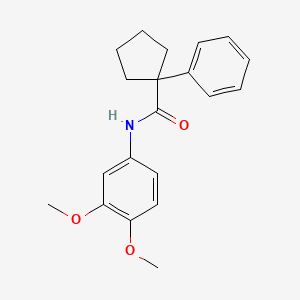

N-(3,4-dimethoxyphenyl)-1-phenylcyclopentane-1-carboxamide

Description

Properties

IUPAC Name |

N-(3,4-dimethoxyphenyl)-1-phenylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO3/c1-23-17-11-10-16(14-18(17)24-2)21-19(22)20(12-6-7-13-20)15-8-4-3-5-9-15/h3-5,8-11,14H,6-7,12-13H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMPXPJADJRTWDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2(CCCC2)C3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-1-phenylcyclopentane-1-carboxamide typically involves the reaction of 3,4-dimethoxybenzaldehyde with cyclopentanone in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and amide formation. Common reagents used in this synthesis include sodium borohydride for reduction and acetic anhydride for acetylation .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-1-phenylcyclopentane-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Amines.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-1-phenylcyclopentane-1-carboxamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials and as a corrosion inhibitor.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-1-phenylcyclopentane-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Cyclopropane-Based Analog: N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide

- Core Structure : Cyclopropane ring (three-membered) with phenyl and carboxamide groups.

- Substituents: 4-Methoxyphenoxy group (single methoxy) vs. 3,4-dimethoxyphenyl in the main compound.

- Synthesis : Prepared via a diastereoselective reaction (Procedure B) with 78% yield, yielding a 23:1 diastereomer ratio .

- The 4-methoxyphenoxy group lacks the electron-rich 3,4-dimethoxy pattern, possibly reducing interactions with aromatic-binding receptors.

Cyclohexene Derivatives: trans/cis-3-(3,4-Dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene

- Core Structure : Cyclohexene ring (six-membered, unsaturated) with dual 3,4-dimethoxyphenyl substituents.

- Biological Activity : Demonstrated neurotrophic effects in PC12 cells and rat cortical neurons, attributed to the dimethoxy groups’ ability to modulate cell signaling pathways .

- Key Differences :

- Unsaturated cyclohexene ring introduces planar rigidity, contrasting with the flexible cyclopentane in the main compound.

- Additional styryl moiety may improve membrane permeability or target engagement.

Benzamide Derivative: N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

- Core Structure : Benzamide with a phenethyl linker.

- Substituents : 3,4-Dimethoxyphenethyl group connected via an ethyl chain.

- Synthesis : Synthesized via benzoylation of 3,4-dimethoxyphenethylamine (80% yield) .

- Lack of cyclic hydrocarbon core reduces steric hindrance, altering pharmacokinetic profiles.

Dichlorophenyl Analog: N-(3,4-Dichlorophenyl)-1-phenylcyclopentane-1-carboxamide

- Core Structure : Identical cyclopentane-phenyl backbone to the main compound.

- Substituents : 3,4-Dichlorophenyl group replaces methoxy with electronegative chlorine atoms.

- Implications: Chlorine substituents enhance lipophilicity and metabolic stability but may reduce solubility. Potential for altered toxicity or receptor selectivity compared to methoxy derivatives .

Data Tables

Discussion of Key Trends

- Substituent Effects : 3,4-Dimethoxy groups enhance biological activity in neurotrophic contexts, while chlorine substituents prioritize stability over solubility .

- Ring Size and Rigidity : Smaller rings (e.g., cyclopropane) favor stereoselective synthesis, whereas unsaturated cores (cyclohexene) improve planar interactions .

- Synthetic Accessibility : Carboxamide derivatives with flexible linkers (e.g., Rip-B) achieve higher yields, suggesting trade-offs between complexity and efficiency .

Biological Activity

N-(3,4-dimethoxyphenyl)-1-phenylcyclopentane-1-carboxamide is a synthetic organic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, experimental findings, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a cyclopentane ring, a carboxamide functional group, and two methoxy groups on the phenyl ring. Its molecular formula is . The methoxy groups enhance the lipophilicity and potentially influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The hydrophobic interactions provided by the cyclopentane moiety and hydrogen bonding capabilities from the methoxy groups facilitate binding to specific receptors or enzymes .

Target Interactions

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting processes such as neurotransmission or inflammation.

- Receptor Modulation : It is hypothesized that this compound could act as a ligand for G protein-coupled receptors (GPCRs), influencing signaling pathways related to pain and inflammation .

Antiproliferative Effects

Recent studies have demonstrated that this compound exhibits antiproliferative effects against various cancer cell lines. For instance, in vitro assays revealed significant cytotoxic activity against A549 lung carcinoma cells, with an IC50 value indicating effective cell growth inhibition .

Neuroprotective Properties

In neuropharmacological studies, the compound has shown promise as a neuroprotective agent. It was observed to reduce neuronal apoptosis in models of oxidative stress . This effect may be mediated through the modulation of oxidative stress pathways and enhancement of cellular antioxidant defenses.

Case Studies

Case Study 1: Cancer Cell Line Testing

A series of experiments were conducted using A549 and MCF7 human cancer cell lines. The results indicated that treatment with this compound led to:

- Cell Cycle Arrest : Induction of G1 phase arrest was noted, which is critical for preventing further proliferation.

- Caspase Activation : Increased activation of caspases 3 and 9 was observed, suggesting an apoptotic mechanism .

Case Study 2: Neuroprotection

In a study assessing neuroprotective effects against oxidative stress:

- Reduction in Reactive Oxygen Species (ROS) : Treatment with the compound significantly reduced ROS levels in neuronal cells.

- Improvement in Cell Viability : The viability of cells exposed to neurotoxic agents improved significantly when pre-treated with the compound .

Data Tables

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study 1 | A549 | 15.2 | Apoptosis induction via caspase activation |

| Study 2 | MCF7 | 12.5 | Cell cycle arrest in G1 phase |

| Study 3 | Neuronal | N/A | Reduction in ROS levels |

Q & A

Q. What are the standard synthetic routes for N-(3,4-dimethoxyphenyl)-1-phenylcyclopentane-1-carboxamide, and what key intermediates are involved?

- Methodological Answer : The compound is typically synthesized via carboxamide coupling. A cyclopentanecarboxylic acid derivative (e.g., 1-phenylcyclopentane-1-carboxylic acid) is activated using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) and reacted with 3,4-dimethoxyaniline. Intermediate purification involves column chromatography with gradient elution (e.g., hexane/ethyl acetate) .

- Critical Intermediate : 2-((tert-butoxycarbonyl)amino)cyclopentanecarboxylic acid (precursor for cyclopentane ring functionalization) .

Q. How is the structural characterization of this compound validated in academic studies?

- Methodological Answer : Structural confirmation relies on:

- NMR Spectroscopy : H and C NMR to verify methoxy groups (δ ~3.8–3.9 ppm for OCH) and cyclopentane ring protons (δ 1.5–2.5 ppm) .

- X-ray Crystallography : Monoclinic crystal systems (e.g., space group P21/c) with unit cell parameters (a = 21.977 Å, b = 12.2295 Å) for absolute stereochemistry determination .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M]+ at m/z 458.0954 for brominated analogs) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from impurity profiles or assay conditions. To address this:

- Purity Validation : Use HPLC-MS (>95% purity) and quantify residual solvents (e.g., DMF) via GC-MS .

- Assay Standardization : Replicate activity assays (e.g., enzyme inhibition) under controlled pH, temperature, and co-solvent conditions (e.g., DMSO concentration ≤0.1%) .

- Structural Analog Comparison : Test derivatives (e.g., 4-fluorophenyl or tetrazolyl analogs) to isolate pharmacophore contributions .

Q. How can computational modeling optimize the synthesis of enantiomerically pure this compound?

- Methodological Answer :

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) with n-hexane/isopropanol mobile phases for enantiomer separation .

- DFT Calculations : Simulate transition states to predict enantioselectivity in carboxamide coupling reactions (e.g., B3LYP/6-31G* level) .

- Kinetic Resolution : Employ enzymes like lipases (e.g., Candida antarctica) for selective acylation of undesired enantiomers .

Q. What are the challenges in correlating spectral data (e.g., NMR, IR) with crystallographic findings for this compound?

- Methodological Answer :

- Dynamic Effects : NMR may not capture solid-state conformational preferences (e.g., cyclopentane puckering). Compare solution-state NOESY with X-ray torsion angles .

- Hydrogen Bonding : IR carbonyl stretches (e.g., 1680–1700 cm) may differ from crystallographic bond lengths due to crystal packing forces .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data in polar vs. nonpolar solvents?

- Methodological Answer : Contradictions often stem from polymorphic forms or hydration states.

- Polymorph Screening : Use solvent-drop grinding with 20 solvents (e.g., ethanol, toluene) and analyze via PXRD .

- Hygroscopicity Testing : Monitor mass changes under controlled humidity (e.g., 40–80% RH) using dynamic vapor sorption (DVS) .

Research Design Considerations

Q. What in vitro assays are most suitable for evaluating the neuroprotective potential of this compound?

- Methodological Answer :

- Oxidative Stress Models : SH-SY5Y cells treated with HO or rotenone, measuring ROS via DCFH-DA fluorescence .

- Mitochondrial Function : JC-1 staining for membrane potential and Seahorse XF Analyzer for OCR/ECAR .

- Target Engagement : Competitive binding assays using H-labeled ligands for receptors (e.g., NMDA or adenosine A) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.